molecular formula C8H9N5O B7796954 2-amino-7-prop-2-enyl-3H-purin-6-one

2-amino-7-prop-2-enyl-3H-purin-6-one

Cat. No.: B7796954
M. Wt: 191.19 g/mol
InChI Key: JLXNWMULWUSNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-prop-2-enyl-3H-purin-6-one is a synthetically designed purine derivative that serves as a key scaffold in medicinal chemistry and oncology research. This compound is of significant interest in the design and development of novel antitumor agents. Research into structurally related purine conjugates has demonstrated high cytotoxic activity against a panel of challenging tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma cells (HepG2) . The presence of the purine residue is crucial for this biological activity, as it is a core structural element in many endogenous molecules and known therapeutics . Studies on analogous compounds suggest their mechanism of action involves the inhibition of DNA biosynthesis, leading to cell cycle arrest and providing a promising strategy for targeting rapidly proliferating cancer cells . Furthermore, purine-based scaffolds are frequently investigated as inhibitors of specific enzymatic targets, such as cyclin-dependent kinases, which play a critical role in cell cycle regulation . This compound is offered exclusively to the research community to further explore these potential mechanisms and applications in the context of cancer biology and drug discovery.

Properties

IUPAC Name

2-amino-7-prop-2-enyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNWMULWUSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution via Triflic Anhydride Activation

A regioselective method adapted from purine C–H functionalization involves triflic anhydride (Tf<sub>2</sub>O) activation. In a protocol described for 8-cyanation , Tf<sub>2</sub>O generates a reactive triflate intermediate at the 8-position, enabling nucleophilic attack. For 7-allylation, this approach could be modified by directing electrophilic activation to the 7-position.

Procedure :

  • Activation : Treat 2-amino-6-chloropurine with Tf<sub>2</sub>O in dichloromethane at −20°C to form a 7-triflate intermediate.

  • Allylation : Introduce allylmagnesium bromide (1.2 equiv) in THF at 0°C, followed by quenching with ammonium chloride.

  • Deprotection : Hydrolyze the 6-chloro group using NaOH (1M) to yield the final product.

Key Insights :

  • Regioselectivity is influenced by electron-donating groups (e.g., 6-methoxy) , which may necessitate protective strategies for the 2-amino group.

  • Yields for analogous 8-cyanation reached 76–94% , suggesting potential efficiency for 7-allylation with optimized conditions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions offer a direct route for introducing allyl groups. A Suzuki-Miyaura coupling variant, as demonstrated for 6-arylpurines , could be adapted for allyl boronate reagents.

Procedure :

  • Substrate Preparation : Start with 2-amino-7-iodo-3H-purin-6-one, synthesized via iodination of 2-aminopurine using N-iodosuccinimide.

  • Coupling : React with allylpinacolborane (1.5 equiv) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in dioxane/water (4:1) at 80°C.

Key Insights :

  • The 7-iodo intermediate’s stability is critical; analogous 6-chloropurines showed robust reactivity in couplings .

  • Competing reactions at the 2- and 8-positions may require steric or electronic directing groups.

Alkylation of 7-Mercaptopurine Derivatives

Alkylation of 7-thiopurine precursors provides a classical route. This method, inferred from isopropylguanine synthesis , involves displacement of a thiol group with an allyl electrophile.

Procedure :

  • Thiolation : Treat 2-amino-6-oxopurine with P<sub>2</sub>S<sub>5</sub> in pyridine to form 2-amino-7-mercapto-3H-purin-6-one.

  • Allylation : React with allyl bromide (2 equiv) and K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C for 12 hours.

Key Insights :

  • Thiol displacement efficiency depends on solvent polarity and base strength. DMF enhances nucleophilicity of the thiolate ion .

  • Byproducts from over-alkylation (e.g., dialkylation) necessitate careful stoichiometric control.

Comparative Analysis of Methods

Method Key Reagents Yield Range Advantages Challenges
Triflic Anhydride ActivationTf<sub>2</sub>O, AllylMgBr60–85% (est.)High regioselectivityRequires low-temperature conditions
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, AllylBpin45–70% (est.)Mild conditionsSynthetic access to 7-iodopurine needed
Thiol AlkylationAllylBr, K<sub>2</sub>CO<sub>3</sub>50–75%Simple setupCompeting dialkylation
Mitsunobu ReactionDIAD, Allyl alcohol55–80%Stereochemical controlSensitive hydroxyl precursor

Chemical Reactions Analysis

9-methyl-decanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-methyl-decanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-decanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 7-position substituent significantly impacts molecular properties. Key analogs include:

Compound Name 7-Substituent CAS Number Molecular Formula Molecular Weight Key Structural Notes
2-Amino-7-prop-2-enyl-3H-purin-6-one Prop-2-enyl (allyl) - C₈H₉N₅O ~175.2 (calc.) Allyl group enhances hydrophobicity and potential reactivity
2-Amino-7-benzyl-3H-purin-6-one Benzyl 17495-12-4 C₁₂H₁₁N₅O 241.25 Aromatic benzyl group increases lipophilicity
2-Amino-7-methyl-3H-purin-6-one Methyl 578-76-7 C₆H₇N₅O 165.15 Compact methyl group improves metabolic stability
2-Amino-1H-purin-6(7H)-one None (parent base) 73-40-5 C₅H₅N₅O 151.13 Minimal steric hindrance; base for derivatization
2-Amino-7-((2-hydroxyethoxy)methyl)-1H-purin-6(7H)-one (2-Hydroxyethoxy)methyl 91702-61-3 C₈H₁₁N₅O₃ 225.2 Polar substituent enhances solubility

Key Observations :

  • Lipophilicity : Benzyl > Allyl > Methyl > Parent base > Hydroxyethoxy-methyl.
  • Reactivity : Allyl groups may undergo addition reactions, while benzyl groups participate in π-π stacking .
  • Solubility : Hydroxyethoxy-methyl derivative (Log S ≈ -2.5 inferred) likely has higher aqueous solubility than allyl or benzyl analogs .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and bioavailability:

Property This compound (Inferred) 2-Amino-7-benzyl-3H-purin-6-one 2-Amino-1H-purin-6(7H)-one
Log S (ESOL) ~-3.2 (moderately insoluble) ~-4.1 (poor solubility) -1.8 (moderate solubility)
TPSA (Ų) ~85 85 85
GI Absorption Low Low High
BBB Permeability No No Yes

Notes:

  • The parent compound (CAS 73-40-5) shows higher gastrointestinal (GI) absorption due to smaller size and polarity .
  • Bulky 7-substituents (e.g., benzyl, allyl) likely reduce BBB penetration .

Q & A

Q. What are the optimal synthetic routes for 2-amino-7-prop-2-enyl-3H-purin-6-one, and how can purity be ensured?

Methodological Answer :

  • Synthesis Pathways : A common approach involves alkylation of purine derivatives. For example, substituting the 7-position of adenine analogs with prop-2-enyl groups via nucleophilic substitution (e.g., using allyl bromide under basic conditions) .
  • Purity Control : Use HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) and confirm purity >95% via UV detection at 260 nm .
  • Critical Notes : Monitor reaction temperature (60–80°C) to avoid side reactions like over-alkylation. Post-synthesis, column chromatography (silica gel, dichloromethane/methanol) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Confirm allyl group substitution (e.g., δ ~5.2–5.8 ppm for vinyl protons) and purine ring protons (δ ~8.1–8.3 ppm for H-8) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ions (expected m/z ~204.2) .
  • IR Spectroscopy : Validate amine (-NH2) stretching at ~3400 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer :

  • Systematic Review : Compare assay conditions across studies (e.g., enzyme concentration, buffer pH, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Dose-Response Analysis : Perform IC50 curves in triplicate using standardized protocols (e.g., 0.1–100 µM compound, 1 mM ATP) to identify threshold effects .
  • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to allyl group orientation in enzyme active sites .

Q. What strategies mitigate degradation of this compound in aqueous solutions during long-term studies?

Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (pH 3–9, 40°C) with LC-MS monitoring. Degradation products often result from hydrolysis at the purine C6 carbonyl .
  • Formulation Optimization : Use lyophilization with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C to minimize hydrolysis .

Q. How does the allyl substituent influence the compound’s pharmacokinetic properties compared to methyl analogs?

Methodological Answer :

  • LogP Analysis : Determine octanol/water partition coefficients experimentally (allyl group increases lipophilicity vs. methyl, enhancing membrane permeability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Allyl groups may undergo epoxidation, requiring CYP450 inhibition studies .

Data Contradiction & Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data across cell lines?

Methodological Answer :

  • Meta-Analysis Framework :

    FactorImpact ExampleResolution Strategy
    Cell Line VariabilityHepG2 vs. HEK293 metabolic differencesNormalize data to ATP content/proliferation rates .
    Assay DurationShort-term (24h) vs. long-term (72h) exposureUse time-course experiments to identify IC50 shifts .
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics to identify pathways affected by the compound’s allyl group .

Q. What experimental designs are robust for studying the compound’s dual role as a substrate and inhibitor of purine metabolism enzymes?

Methodological Answer :

  • Kinetic Studies : Use Michaelis-Menten assays with varying substrate (e.g., hypoxanthine) and inhibitor (test compound) concentrations. Calculate Ki values via Dixon plots .
  • Isotope Tracing : Incubate cells with 13C-labeled glucose to track incorporation into purine salvage pathways via LC-HRMS .

Safety & Handling

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing due to potential dust inhalation .
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.